(E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c15-10-12(9-13-7-4-8-17-13)14(16)11-5-2-1-3-6-11/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBWQFWDULNWTL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CS2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328321 | |
| Record name | (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87736-73-0 | |
| Record name | (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile typically involves the reaction of benzoyl chloride with thiophene-2-carbaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: (E)-2-Benzoyl-3-thiophen-2-ylprop-2-enenitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or nitrile groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it significant in pharmaceutical research:
- Antimicrobial Properties : Studies have demonstrated that derivatives of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile possess antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
- Anticancer Activity : The compound has been evaluated for its anticancer potential. Research indicates that it can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent. The mechanism often involves the induction of apoptosis in cancer cells .
- Antioxidant Activity : The antioxidant properties of this compound contribute to its therapeutic potential, as antioxidants play a crucial role in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the applications of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile:
- Antimicrobial Efficacy : In a study conducted on various synthesized derivatives, it was found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents .
- Anticancer Research : A series of experiments demonstrated that specific derivatives of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile could selectively induce cell death in breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
- Material Science Applications : Beyond biological applications, the compound has been explored for its potential use in organic electronics due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Comparative Data Table
Mechanism of Action
The mechanism of action of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the α,β-unsaturated nitrile family, which is notable for electron-withdrawing groups (EWGs) that enhance electrophilicity. Below is a comparative analysis with two structurally related derivatives:
Compound A : (E)-2-(1,3-Benzothiazol-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enenitrile (CAS: 577787-17-8)
- Substituents: R1: 1,3-Benzothiazol-2-yl (aromatic heterocycle with sulfur and nitrogen). R2: 2,3-Dihydro-1,4-benzodioxin-6-ylamino (oxygenated bicyclic amine).
- The dihydrobenzodioxin moiety increases oxygen content, improving solubility in polar solvents compared to the thiophenyl group in the target compound.
- Hypothesized Applications : Medicinal chemistry (e.g., kinase inhibitors due to benzothiazole’s prevalence in drug design) .
Compound B : (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS: 378203-73-7)
Comparative Data Table
*LogP values are estimated using fragment-based methods due to lack of experimental data.
Research Findings and Hypotheses
- Reactivity : The target compound’s benzoyl group may stabilize the nitrile’s electrophilicity less effectively than Compound A’s benzothiazole, which has a stronger electron-withdrawing effect. This could influence reaction pathways in synthesis .
- Biological Activity : Compound B’s dichlorophenyl-thiazole group is associated with membrane penetration in antimicrobial agents, whereas the target compound’s thiophene may limit such activity due to reduced hydrophobicity .
- Solubility : Compound A’s dihydrobenzodioxin group likely enhances aqueous solubility compared to the target compound’s thiophenyl and benzoyl substituents .
Biological Activity
(E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile features a thiophene ring, a benzoyl group, and a nitrile functional group. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
One of the primary areas of research surrounding (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile is its anticancer properties. Studies have indicated that compounds with similar structures exhibit inhibitory effects on histone-lysine N-methyltransferase EZH2, which is implicated in cancer progression. The inhibition of EZH2 can restore expression levels of tumor suppressor genes, thereby exerting anticancer effects .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| RWPE1-MYC | Not specified | EZH2 inhibition | |
| Various | Varies | Apoptosis induction |
Mechanistic Insights
The mechanisms underlying the biological activities of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : As seen in related compounds, the inhibition of key enzymes like AChE or EZH2 could lead to therapeutic effects.
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Anti-inflammatory Properties : Compounds with thiophene moieties have shown potential anti-inflammatory effects, which could be relevant in cancer and neurodegenerative diseases.
Case Studies
Recent case studies involving structurally related compounds provide insights into the potential applications of (E)-2-benzoyl-3-thiophen-2-ylprop-2-enenitrile:
- Cancer Treatment : A study highlighted that compounds inhibiting EZH2 led to significant tumor regression in preclinical models, suggesting that (E)-2-benzoyl... could have similar effects .
- Neuroprotection : Investigations into other thiophene derivatives revealed their ability to protect neuronal cells from oxidative stress, indicating a possible protective role for (E)-2-benzoyl... against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
